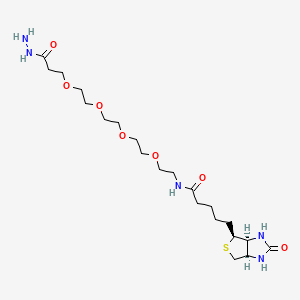

Biotin-PEG4-Hydrazide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29)/t16-,17-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBJJOWIACLJAQ-ZWOKBUDYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biotin-PEG4-Hydrazide Reaction with Aldehydes

This technical guide provides a comprehensive overview of the chemical mechanism and practical applications of the reaction between Biotin-PEG4-Hydrazide and aldehydes. It is intended for researchers, scientists, and drug development professionals who utilize biotinylation techniques for labeling and detecting biomolecules. This document details the underlying chemistry, experimental protocols, and key considerations for successful conjugation.

Introduction to this compound Labeling

This compound is a specialized biotinylation reagent designed for the covalent labeling of molecules containing aldehyde or ketone functional groups. This method is particularly effective for labeling glycoproteins, as the carbohydrate moieties can be selectively oxidized to generate reactive aldehydes. The reagent consists of three key components: a biotin (B1667282) head group for high-affinity binding to streptavidin, a hydrophilic tetra-polyethylene glycol (PEG4) spacer arm, and a terminal hydrazide group that specifically reacts with carbonyls.

The PEG4 spacer offers significant advantages over traditional hydrocarbon spacers. Its hydrophilicity enhances the water solubility of the labeled molecule, which can reduce aggregation and precipitation issues that often occur when labeling proteins like antibodies[1][2]. Furthermore, the long, flexible spacer minimizes steric hindrance, allowing for more efficient binding of the biotin tag to avidin (B1170675) or streptavidin[3].

The Core Reaction Mechanism: Hydrazone Bond Formation

The fundamental reaction involves the nucleophilic addition of the hydrazide group (—NH-NH2) of this compound to an aldehyde group (—CHO) on the target molecule. This reaction proceeds under mildly acidic conditions (pH 4-7) to form a covalent bond known as a hydrazone[1][2][3].

The mechanism can be summarized in the following steps:

-

Protonation of the Aldehyde: The aldehyde's carbonyl oxygen is protonated in the acidic environment, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

-

Formation of a Carbinolamine Intermediate: This attack results in the formation of an unstable carbinolamine intermediate.

-

Dehydration: The carbinolamine intermediate undergoes dehydration (loss of a water molecule) to form a stable carbon-nitrogen double bond, resulting in the final hydrazone linkage.

This reaction is efficient and specific for carbonyl groups. The resulting hydrazone bond is considered semi-permanent[1][3][4]. For applications requiring enhanced stability, the hydrazone bond can be further reduced to a more stable secondary amine linkage using a mild reducing agent such as sodium cyanoborohydride (NaCNBH₃)[1][3]. The reaction rate can also be enhanced by the addition of a catalyst like aniline[1][3][5].

Generating Aldehydes on Biomolecules

While some small molecules naturally contain aldehydes, macromolecules like proteins and nucleic acids rarely do[3]. Therefore, a common prerequisite for labeling with this compound is the chemical generation of aldehyde groups on the target biomolecule. For glycoproteins, this is typically achieved through the mild oxidation of carbohydrate (sugar) residues.

The most common method involves using sodium meta-periodate (NaIO₄) to oxidize the cis-diol groups present in sugar rings, particularly in sialic acids, to form reactive aldehydes[2][6]. This targeted oxidation allows for site-specific biotinylation on the glycan portions of a protein, which is advantageous as it often leaves the protein's functional domains, such as antibody antigen-binding sites, unmodified[2].

Quantitative Data and Reaction Parameters

The efficiency of the biotinylation reaction is influenced by several factors, including pH, temperature, reactant concentrations, and incubation time. The table below summarizes typical parameters cited in various protocols.

| Parameter | Recommended Value/Range | Notes | Source |

| Oxidation Step | |||

| Oxidizing Agent | Sodium meta-periodate (NaIO₄) | Mild oxidation of cis-diols in carbohydrates. | [2][6] |

| NaIO₄ Concentration | 1-10 mM | 1 mM is often sufficient for sialic acids; 5-10 mM for other sugar groups. | [2] |

| Oxidation Buffer | 100 mM Sodium Acetate, pH 5.5 | Avoid primary amine buffers like Tris, which can quench the reaction. | [1][6] |

| Incubation Time | 20-30 minutes | Should be performed on ice or at 4°C in the dark. | [2][6] |

| Biotinylation Step | |||

| Reaction pH | 4.0 - 7.0 | Mildly acidic conditions are optimal for hydrazone formation. | [1][3] |

| Coupling Buffer | 100 mM Sodium Acetate, pH 5.5 | MES buffer can also be used. | [1][6] |

| Biotin Reagent Conc. | 1-5 mM (final) | Optimal concentration should be determined empirically. | [2][4] |

| Incubation Time | 2 hours to overnight | Reaction is typically performed at room temperature. | [2][6] |

| Optional Reduction | |||

| Reducing Agent | Sodium cyanoborohydride (NaCNBH₃) | Stabilizes the hydrazone bond to a secondary amine. | [1][3] |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the biotinylation of glycoproteins and, alternatively, molecules with carboxyl groups.

This protocol is designed for labeling carbohydrate groups on glycoproteins, such as antibodies.

-

Preparation of Glycoprotein: Dissolve the glycoprotein to be labeled in a buffer such as 100 mM sodium acetate, pH 5.5, to a final concentration of 1-5 mg/mL[4][6].

-

Oxidation:

-

Purification: Remove excess periodate (B1199274) and byproducts by desalting the oxidized glycoprotein using a gel filtration column (e.g., Sephadex G-25) equilibrated with the coupling buffer (e.g., 100 mM sodium acetate, pH 5.5)[2][6].

-

Biotinylation:

-

Prepare a stock solution of this compound (e.g., 50 mM) in an organic solvent like DMSO[2].

-

Add the this compound stock solution to the purified, oxidized glycoprotein to achieve a final concentration of approximately 1-5 mM.

-

Incubate for 2 hours to overnight at room temperature with gentle mixing[2][6].

-

-

Final Purification: Separate the biotinylated glycoprotein from unreacted this compound by dialysis or another round of gel filtration using a suitable buffer like PBS[1][6].

This compound can also be used to label molecules containing carboxyl groups (—COOH) using carbodiimide (B86325) chemistry with a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3][7].

-

Preparation of Molecule: Dissolve the carboxyl-containing molecule (e.g., a protein) in an amine- and carboxyl-free buffer like MES at pH 4.7-5.5[2][7].

-

Reaction Setup:

-

Incubation: Incubate the reaction for 2 hours to overnight at room temperature[2][7]. Note that this reaction can lead to protein polymerization, which may require optimization of reagent concentrations[7].

-

Purification: Remove unreacted reagents and byproducts via dialysis or gel filtration[7].

Conclusion

The reaction of this compound with aldehydes provides a robust and specific method for biotinylating biomolecules, especially glycoproteins. The hydrophilic PEG4 spacer enhances the properties of the labeled molecule, while the specific reactivity of the hydrazide group allows for targeted conjugation. By understanding the underlying chemical mechanism and carefully controlling the reaction conditions as outlined in the provided protocols, researchers can achieve efficient and reliable biotinylation for a wide range of downstream applications, including affinity purification, immunoassays, and cellular imaging.

References

- 1. interchim.fr [interchim.fr]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. apexbt.com [apexbt.com]

- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Biotin-PEG4-Hydrazide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Biotin-PEG4-Hydrazide, a key reagent in bioconjugation. Designed for professionals in research and drug development, this document details the molecule's characteristics, reaction mechanisms, and established experimental protocols to facilitate its effective use in laboratory settings.

Core Chemical Properties and Advantages

This compound is a versatile biotinylation reagent favored for its high specificity and the advantageous properties conferred by its polyethylene (B3416737) glycol (PEG) spacer. The terminal hydrazide group reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1] This targeted reactivity is particularly useful for labeling glycoproteins, where aldehyde groups can be generated by the oxidation of sugar moieties, thus directing the biotinylation away from critical protein functional domains.[1]

The inclusion of a four-unit PEG spacer arm enhances the water solubility of both the reagent and the resulting biotinylated molecule.[2] This hydrophilicity helps to prevent the aggregation of labeled proteins, a common issue with more hydrophobic crosslinkers.[1] Furthermore, the extended spacer arm minimizes steric hindrance, ensuring efficient binding of the biotin (B1667282) group to avidin (B1170675) or streptavidin in subsequent detection or purification steps.[3]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 505.63 g/mol | [4][5][6] |

| Chemical Formula | C21H39N5O7S | [4][5][6][7] |

| Spacer Arm Length | 20.6 Å (18 atoms) | [6] |

| Purity | >98% | [6][7] |

| Solubility | Soluble in Water, DMSO, and DMAC. Insoluble in acetonitrile. | [3][6] |

| Optimal Reaction pH | 4.0 - 6.0 for hydrazone formation; 4.5 - 7.4 for EDC-mediated coupling. | [8] |

| Storage Conditions | -20°C, desiccated. | [3][7] |

Reaction Mechanism and Workflow

The primary reaction mechanism involves the nucleophilic attack of the hydrazide on an electrophilic carbonyl carbon, leading to the formation of a hydrazone bond. This reaction is most efficient under slightly acidic conditions.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Thermo Scientific EZ-Link Hydrazide-PEG4-Biotin 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. purepeg.com [purepeg.com]

- 5. chemscene.com [chemscene.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. This compound, 756525-97-0 | BroadPharm [broadpharm.com]

- 8. interchim.fr [interchim.fr]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Biotin-PEG4-Hydrazide

For researchers, scientists, and professionals in drug development, understanding the behavior of reagents in aqueous solutions is paramount for successful experimentation. This in-depth technical guide focuses on the solubility characteristics of Biotin-PEG4-Hydrazide, a crucial reagent in bioconjugation and labeling.

This compound is a hydrophilic biotinylation reagent widely used for labeling macromolecules, particularly glycoproteins, through their carbohydrate moieties. Its polyethylene (B3416737) glycol (PEG) spacer arm not only reduces steric hindrance in biotin-binding assays but also significantly enhances its water solubility compared to linkers without a PEG component.[1][2][3] This improved solubility helps to prevent the aggregation of labeled proteins, which can be a common issue with more hydrophobic labeling reagents.[1][2][3][4]

Quantitative Solubility Data

The solubility of this compound has been determined in both aqueous and organic solvents commonly used in bioconjugation protocols. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Reported Solubility | Source(s) |

| Aqueous Buffers | ≥ 20 mM | [1] |

| Dimethylsulfoxide (DMSO) | 50 mM | [1] |

| Water | Soluble | [2][3] |

| Dimethylacetamide (DMAC) | Soluble | [2] |

| Acetonitrile | Not Soluble | [2] |

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the composition of the buffer and the presence of organic co-solvents.

-

Aqueous Buffers: Due to its hydrophilic PEG4 spacer, this compound exhibits excellent solubility in a variety of aqueous buffers.[1][2][3] Buffers with a pH range of 6.5-7.5 are optimal for the reaction of the hydrazide group with carbonyls.[1] However, for specific applications like EDC-mediated reactions with carboxyl groups, an acidic MES buffer (pH 4.5-5) is recommended.[1] It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) or carboxyls (e.g., acetate, citrate) when performing EDC chemistry, as they will compete with the intended reaction.[1]

-

Organic Co-solvents: For preparing concentrated stock solutions, dimethylsulfoxide (DMSO) is the recommended solvent, in which this compound can be dissolved at concentrations up to 50 mM.[1] It is important to note that dimethylformamide (DMF) is not a suitable solvent due to poor solubility of the reagent.[1]

Experimental Protocols

Detailed methodologies for dissolving and utilizing this compound in labeling experiments are crucial for reproducible results.

Preparation of Stock Solutions

1. High-Concentration Stock in DMSO (250 mM):

-

Challenge: this compound is a hygroscopic solid, making it difficult to weigh accurately.[1]

-

Protocol: To overcome this, it is recommended to prepare a stock solution from the entire contents of the vial upon first use.[1]

-

Dissolve the entire vial contents (e.g., 50 mg) in a precise volume of anhydrous DMSO to achieve a desired high concentration (e.g., 250 mM).[1]

-

Store this stock solution at -20°C.[1]

2. Working Solution in DMSO (50 mM):

-

Protocol: Dissolve the desired amount of this compound in DMSO to a final concentration of 50 mM.[1] This solution can then be diluted into the aqueous reaction mixture.[1]

General Protocol for Glycoprotein (B1211001) Labeling

This protocol outlines the key steps for biotinylating glycoproteins using this compound.

1. Oxidation of Glycoproteins:

-

Purpose: To generate aldehyde groups on the carbohydrate moieties of the glycoprotein.

-

Reagent: Sodium meta-periodate (NaIO₄).

-

Protocol:

-

Dissolve the glycoprotein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).[1]

-

Add a solution of sodium meta-periodate (typically 5-10 mM final concentration).[1]

-

Incubate the reaction for a specific time (e.g., 30 minutes) on ice or at 4°C, protected from light.[1]

-

Remove excess periodate (B1199274) by dialysis or gel filtration, exchanging the buffer to a neutral coupling buffer (pH 6.5-7.5).[1]

-

2. Biotinylation Reaction:

-

Protocol:

-

Add the prepared this compound stock solution to the oxidized glycoprotein solution.

-

The final concentration of the biotinylation reagent may need to be optimized for each specific application.

-

Incubate the reaction mixture for 2 hours at room temperature.[1]

-

3. Purification of the Biotinylated Glycoprotein:

-

Purpose: To remove unreacted this compound.

-

Method: Perform dialysis or gel filtration to separate the labeled protein from smaller, unreacted molecules.[1]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

Caption: Workflow for preparing this compound and labeling glycoproteins.

Caption: Chemical reaction of biotinylation and subsequent application logic.

References

The Pivotal Role of the PEG Linker in Biotin-PEG4-Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Hydrazide is a heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, diagnostics, and drug delivery. Its modular design, comprising a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a terminal hydrazide group for covalent attachment to carbonyls, and a central polyethylene (B3416737) glycol (PEG) linker, allows for the versatile and efficient labeling of biomolecules. This technical guide provides an in-depth exploration of the core functionalities of this compound, with a particular focus on the critical role of the PEG4 linker in enhancing its performance and enabling a wide range of applications.

Core Components and Their Functions

The efficacy of this compound stems from the distinct roles of its three key components:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin (Kd ≈ 10-14 to 10-15 M), forming one of the strongest known non-covalent biological interactions.[1] This interaction is the cornerstone of numerous detection and purification systems.

-

Hydrazide (-CO-NH-NH2): A nucleophilic group that reacts specifically with aldehydes and ketones to form a stable hydrazone bond.[2] This reactivity is particularly useful for labeling glycoproteins, as the cis-diols of their carbohydrate moieties can be oxidized to generate aldehydes.[3]

-

PEG4 Linker (-[CH2CH2O]4-): A discrete polyethylene glycol spacer consisting of four ethylene (B1197577) glycol units. This linker is not merely a spacer but a critical determinant of the overall properties and effectiveness of the reagent.

The Multifaceted Role of the PEG4 Linker

The polyethylene glycol linker in this compound imparts several advantageous properties that are crucial for its utility in biological systems.

Enhanced Hydrophilicity and Reduced Aggregation

The PEG4 linker is highly hydrophilic, which significantly increases the water solubility of the entire biotinylation reagent.[2][3] This property is transferred to the labeled biomolecule, which can be particularly beneficial for proteins that are prone to aggregation. For instance, antibodies modified with Hydrazide-PEG4-Biotin have been observed to have decreased levels of aggregation when stored in solution compared to those labeled with biotin reagents lacking a PEG spacer.[2]

Minimized Steric Hindrance

The flexible and extended nature of the PEG4 spacer arm physically separates the biotin moiety from the labeled biomolecule. This increased distance reduces steric hindrance, allowing for more efficient binding of the biotin to the deep biotin-binding pockets of streptavidin or avidin.[3]

Improved Biocompatibility and Reduced Immunogenicity

Polyethylene glycol is known for its biocompatibility and low immunogenicity.[1] The presence of the PEG linker can help to shield the biotinylated molecule from recognition by the immune system, which is a valuable attribute in in vivo applications.

Modulation of Binding Kinetics

The length of the PEG linker can influence the binding kinetics of the biotin-streptavidin interaction. While the intrinsic affinity of biotin for streptavidin is exceptionally high, the accessibility of the biotin can affect the association and dissociation rates. Studies have shown that PEG linkers can modulate these kinetic parameters.

Quantitative Data on the Properties of Biotin-PEG-Hydrazide and Related Molecules

The following tables summarize key quantitative data related to the components and reactions of this compound.

| Property | Value | Source |

| Biotin-Streptavidin Dissociation Constant (Kd) | ~10-14 M | [1] |

| Biotin-Avidin Dissociation Constant (Ka) | 1015 M-1 | [1] |

Table 1: Binding Affinity of the Biotin-Streptavidin/Avidin Interaction. This table highlights the exceptionally strong interaction that forms the basis of biotin-based detection and purification systems.

| Hydrazone Type | pH | Half-life (t1/2) | Source |

| Acylhydrazone | 7.4 | Stable | [4] |

| Acylhydrazone | < 5.0 | Labile | [4] |

Table 2: pH-Dependent Stability of Hydrazone Bonds. The hydrazone bond formed by this compound is an acylhydrazone, which is generally stable at physiological pH but becomes susceptible to hydrolysis under acidic conditions. This property is particularly useful for applications requiring the release of a captured molecule in the acidic environment of endosomes or lysosomes.

| Linker | Association Rate Constant (kon) (M-1s-1) | Dissociation Rate Constant (koff) (s-1) | Dissociation Constant (Kd) (M) | Source |

| Biotin | ~1.3 x 107 | ~3.1 x 10-5 | ~5.6 x 10-14 | [5][6] |

| Biotin-PEG4 | Not explicitly found for PEG4 | Not explicitly found for PEG4 | Not explicitly found for PEG4 |

Table 3: Kinetic Parameters of Biotin and Biotin-PEG Binding to Streptavidin. While specific kinetic data for a PEG4 linker was not found, studies on other biotin-PEG derivatives suggest that the linker can influence the on and off rates of binding. It is generally accepted that the PEG linker improves the accessibility of the biotin to the binding pocket of streptavidin.

Experimental Protocols

Protocol 1: General Glycoprotein (B1211001) Labeling with this compound

This protocol outlines the fundamental steps for biotinylating glycoproteins.

Materials:

-

Glycoprotein of interest

-

This compound

-

Sodium meta-periodate (NaIO4)

-

Coupling Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)

-

Quenching solution (e.g., 10 mM glycerol (B35011) or other diol)

-

Desalting column

-

Anhydrous DMSO

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in Coupling Buffer.

-

Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

-

Incubate on ice for 15-30 minutes in the dark.

-

Quench the reaction by adding a quenching solution.

-

Remove excess periodate (B1199274) and byproducts using a desalting column equilibrated with Coupling Buffer.

-

-

Biotinylation Reaction:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Add the this compound stock solution to the oxidized glycoprotein solution to achieve a final concentration typically in the range of 1-5 mM.[2]

-

Incubate for 2 hours at room temperature or overnight at 4°C.[2]

-

For increased efficiency, aniline (B41778) can be added as a catalyst.[3]

-

-

Purification:

-

Remove excess, unreacted this compound using a desalting column or dialysis.

-

-

(Optional) Reduction of Hydrazone Bond:

-

To form a more stable secondary amine bond, the hydrazone can be reduced using sodium cyanoborohydride.[3]

-

Protocol 2: Cell Surface Glycoprotein Labeling

This protocol is adapted for labeling glycoproteins on the surface of living cells.

Materials:

-

Cells in suspension or adherent culture

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

This compound

-

Sodium meta-periodate (NaIO4)

-

Quenching solution (e.g., 10 mM glycerol in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation:

-

Wash cells three times with ice-cold PBS to remove any contaminating proteins.

-

-

Oxidation:

-

Resuspend or cover the cells with a solution of 1 mM sodium meta-periodate in ice-cold PBS.

-

Incubate on ice for 15 minutes in the dark.

-

Wash the cells three times with ice-cold PBS to remove the periodate.

-

-

Biotinylation:

-

Resuspend or cover the cells with a solution of 1-2 mM this compound in ice-cold PBS.

-

Incubate on ice for 30-60 minutes.

-

-

Quenching and Lysis:

-

Wash the cells three times with ice-cold PBS containing a quenching solution.

-

Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins for downstream analysis.

-

Protocol 3: Pull-Down Assay of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated beads.

Materials:

-

Biotinylated protein sample (from Protocol 1 or 2)

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer, or a solution of high concentration biotin)

Procedure:

-

Bead Preparation:

-

Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.

-

-

Binding:

-

Incubate the biotinylated protein lysate with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Remove the supernatant (unbound fraction).

-

Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or by incubating with an elution buffer containing a high concentration of free biotin.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

-

Visualizing Workflows with Graphviz

Glycoprotein Labeling Workflow

Caption: Workflow for the biotinylation of glycoproteins using this compound.

Pull-Down Assay Workflow

Caption: General workflow for a pull-down assay using biotinylated proteins.

Conclusion

This compound is a powerful and versatile reagent for the targeted labeling of glycoproteins and other carbonyl-containing molecules. The integral role of the PEG4 linker cannot be overstated; it enhances solubility, reduces aggregation, minimizes steric hindrance, and improves biocompatibility. These properties, conferred by the PEG linker, are critical for the successful application of this reagent in a wide array of research, diagnostic, and therapeutic contexts. Understanding the interplay between the biotin, PEG linker, and hydrazide functionalities allows researchers to harness the full potential of this compound for their specific applications.

References

- 1. interchim.fr [interchim.fr]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-PEG4-Hydrazide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Biotin-PEG4-Hydrazide is a specialized biotinylation reagent widely utilized in biological research and drug development.[1] It is composed of three key components: a biotin (B1667282) moiety, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive hydrazide group.[1] This unique structure enables the specific labeling of molecules containing aldehyde or ketone groups, such as the carbohydrate portions of glycoproteins after periodate (B1199274) oxidation.[2][3][4][5] The inclusion of the PEG spacer enhances the water solubility of the labeled molecule and can reduce non-specific binding and immunogenicity.[1][2][3][4][5] These properties make this compound an invaluable tool for a variety of applications, including targeted drug delivery, bioconjugation, and diagnostic assays.[1][6]

Core Properties and Structure

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Weight | 505.63 g/mol | [4][6][7][8][9] |

| Molecular Formula | C₂₁H₃₉N₅O₇S | [2][4][6][7][8][9] |

| CAS Number | 756525-97-0 | [2][4][6][7][8][9] |

| Purity | Typically >95% | [2][4][9] |

| Appearance | White solid | [6] |

| Storage Temperature | -20°C | [2][4][7] |

| Solubility | Soluble in water, DMSO, and DMAC | [4][5] |

| SMILES String | O=C(CCOCCOCCOCCOCCNC(CCCCC1SCC(C1N2)NC2=O)=O)NN | [7] |

| InChI Key | PSBJJOWIACLJAQ-UHFFFAOYSA-N | [7] |

The structure of this compound consists of a biotin molecule linked to a hydrazide functional group through a polyethylene glycol spacer containing four ethylene (B1197577) glycol units. This spacer provides flexibility and hydrophilicity to the reagent.

Experimental Protocols and Methodologies

This compound is a versatile reagent for labeling various biomolecules. Below are detailed protocols for the biotinylation of glycoproteins and proteins.

Biotinylation of Glycoproteins

This protocol outlines the steps for labeling carbohydrate moieties on glycoproteins. The process involves the oxidation of cis-diols in the sugar residues to create reactive aldehyde groups, which then react with the hydrazide group of the biotinylation reagent.

Materials:

-

Glycoprotein (B1211001) to be labeled

-

100 mM Sodium Acetate (B1210297) buffer, pH 5.5

-

Sodium meta-periodate (NaIO₄)

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Glycoprotein Preparation: Dissolve the glycoprotein in 100 mM Sodium Acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.[10]

-

Oxidation:

-

Purification: Remove excess sodium meta-periodate by desalting the oxidized glycoprotein using a gel filtration column equilibrated with 100 mM sodium acetate buffer, pH 5.5.[10][11]

-

Biotinylation:

-

Final Purification: Remove unreacted this compound by gel filtration or dialysis.[10][11]

Biotinylation of Proteins via Carboxyl Groups

This protocol describes the labeling of proteins at their carboxyl groups (aspartic and glutamic acid residues) using a carbodiimide (B86325) crosslinker, such as EDC, to activate the carboxyl groups for reaction with the hydrazide.

Materials:

-

Protein to be labeled

-

Reaction Buffer (amine and carboxyl-free, e.g., MES buffer, pH 4.7-6.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dry Dimethylsulfoxide (DMSO)

-

Desalting or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve 5-10 mg of the protein in 1 mL of Reaction Buffer.[12]

-

Reagent Preparation:

-

Biotinylation Reaction:

-

Purification:

Note: Protein polymerization can be a side reaction. Optimizing the molar excess of biotin hydrazide or blocking primary amines on the protein prior to the reaction can minimize this.[12]

Applications in Research and Drug Development

The unique characteristics of this compound make it suitable for a range of advanced applications:

-

Targeted Drug Delivery: The biotin moiety can be used for targeting cells expressing biotin receptors or in conjunction with avidin-based systems for targeted delivery of therapeutic agents.[1]

-

Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies, particularly through the carbohydrate moieties in the Fc region, to create targeted cancer therapies.[3]

-

Immunoassays: Biotinylated proteins and glycoproteins are widely used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.[5]

-

Cell Surface Labeling: The hydrophilic nature of the PEG spacer makes this reagent ideal for labeling glycoproteins on the surface of living cells.[4][5]

-

Affinity Purification: Biotinylated molecules can be readily purified from complex mixtures using avidin (B1170675) or streptavidin-conjugated resins.[5]

References

- 1. Biotin-PEG-Hydrazide | AxisPharm [axispharm.com]

- 2. This compound, 756525-97-0 | BroadPharm [broadpharm.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. purepeg.com [purepeg.com]

- 7. Biotin-dPEG 4-hydrazide 756525-97-0 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. precisepeg.com [precisepeg.com]

- 10. proteochem.com [proteochem.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide: Storage and Stability of Biotin-PEG4-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical storage and stability considerations for Biotin-PEG4-Hydrazide, a versatile reagent widely used in bioconjugation, drug delivery, and diagnostic development. Adherence to these guidelines is paramount to ensure the reagent's integrity and the reproducibility of experimental outcomes.

Overview of this compound

This compound is a bifunctional molecule that incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive hydrazide group. The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, while the hydrazide group enables the covalent labeling of biomolecules containing aldehyde or ketone groups, such as oxidized glycoproteins.

Storage and Handling Guidelines

Proper storage and handling are essential to prevent degradation and maintain the reactivity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.

| Form | Storage Temperature | Duration | Key Handling Considerations |

| Solid (Powder) | -20°C | Up to 3 years | Store desiccated and protected from light.[1] The compound is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][3] Restore under an inert atmosphere if possible.[2] |

| 4°C | Up to 2 years | Suitable for shorter-term storage.[1] Must be kept desiccated and protected from light. | |

| In Solvent | -80°C | Up to 6 months | Prepare stock solutions in a dry (anhydrous) organic solvent such as DMSO.[1][3] Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions.[1] Ensure the solvent is anhydrous and protect from moisture. |

Note on Hygroscopicity: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Exposure to moisture can lead to hydrolysis of the hydrazide group, rendering the reagent inactive. Therefore, it is critical to minimize its exposure to air and to use dry solvents when preparing solutions.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, and pH.

-

Thermal Stability: As indicated in the storage guidelines, the compound is most stable when stored at low temperatures, with -20°C being optimal for long-term preservation of the solid form.[1]

-

Hydrolytic Stability: The hydrazide functional group is susceptible to hydrolysis, particularly in the presence of water. This underscores the importance of desiccated storage and the use of anhydrous solvents.

-

pH Stability: The reactivity of the hydrazide group is pH-dependent. Labeling reactions with aldehydes and ketones are typically carried out at a slightly acidic pH (around 5.5) to facilitate the formation of a hydrazone bond.[2] The stability of the resulting hydrazone bond can also be pH-sensitive.

Experimental Protocols

The primary application of this compound is the biotinylation of molecules containing carbonyl groups, most notably glycoproteins.

General Protocol for Glycoprotein (B1211001) Biotinylation

This protocol involves two main steps: the oxidation of carbohydrate moieties on the glycoprotein to generate aldehydes, followed by the reaction with this compound.

Materials:

-

Glycoprotein of interest

-

Sodium Acetate Buffer (0.1 M, pH 5.5)

-

Sodium meta-periodate (NaIO₄)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in Sodium Acetate Buffer.

-

Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution. The final concentration of periodate (B1199274) will depend on the specific glycoprotein and the desired extent of oxidation.

-

Incubate the reaction in the dark for 15-30 minutes at room temperature or on ice.

-

Remove excess periodate using a desalting column equilibrated with Sodium Acetate Buffer.

-

-

Biotinylation Reaction:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Add the this compound stock solution to the oxidized glycoprotein solution. The molar ratio of the biotin reagent to the glycoprotein should be optimized for each specific application.

-

Incubate the reaction for 2 hours at room temperature.

-

Remove excess, unreacted this compound using a desalting column.

-

-

Storage of Biotinylated Glycoprotein:

-

The purified biotinylated glycoprotein can be stored under conditions suitable for the native protein, typically at 4°C for short-term storage or frozen for long-term storage.

-

Visualizations

Experimental Workflow for Glycoprotein Biotinylation

References

The Role of Biotin-PEG4-Hydrazide in Minimizing Non-Specific Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-specific binding remains a significant challenge in the development of sensitive and reliable immunoassays and affinity-based purification systems. The choice of biotinylation reagent plays a crucial role in mitigating these undesirable interactions. This technical guide provides an in-depth analysis of Biotin-PEG4-Hydrazide, a novel biotinylation reagent designed to significantly reduce non-specific binding. We will explore the core mechanisms by which its unique structural components, a tetra-polyethylene glycol (PEG4) spacer and a carbonyl-reactive hydrazide group, contribute to enhanced assay specificity and performance. This guide will also present available data on its efficacy, detailed experimental protocols for its application, and visual representations of the underlying principles and workflows.

Introduction: The Challenge of Non-Specific Binding

In biotin-streptavidin systems, non-specific binding refers to the undesirable adhesion of biotinylated molecules or detection reagents to surfaces and proteins other than the intended target. This phenomenon can lead to high background signals, reduced assay sensitivity, and false-positive results. The primary drivers of non-specific binding are hydrophobic and electrostatic interactions. Traditional biotinylation reagents often possess hydrophobic linkers that can exacerbate these issues, leading to the aggregation of labeled proteins and their non-specific adsorption to surfaces.[1][2]

The this compound Solution

This compound is a water-soluble biotinylation reagent that offers a superior solution to the problem of non-specific binding.[1][2] Its efficacy stems from the synergistic action of its two key components: the hydrophilic PEG4 spacer and the specific reactivity of the hydrazide group.

The Role of the PEG4 Spacer

The discrete polyethylene (B3416737) glycol (dPEG®) linker, consisting of four repeating ethylene (B1197577) glycol units, is the cornerstone of this compound's ability to minimize non-specific interactions.[1][2]

-

Hydrophilicity and the "Stealth" Effect: The PEG4 spacer is highly hydrophilic, imparting excellent water solubility to the biotinylated molecule.[1][2][3] This property is crucial for preventing the aggregation of labeled proteins, which is a common issue with hydrophobic linkers.[1] The PEG chain forms a flexible, hydrophilic cloud around the biotinylated molecule, effectively masking hydrophobic domains and creating a "stealth" effect that repels non-specific protein-protein and protein-surface interactions.[3]

-

Steric Hindrance: The PEG4 linker provides a flexible spacer arm that physically separates the biotin (B1667282) moiety from the labeled molecule. This separation minimizes steric hindrance, allowing for more efficient binding of the biotin to the deep biotin-binding pocket of streptavidin or avidin.[1][2]

-

Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of molecules, a critical consideration in the development of in vivo diagnostics and therapeutics.[3]

The following diagram illustrates the chemical structure of this compound, highlighting its key functional components.

Caption: Chemical structure of this compound.

The Specificity of the Hydrazide Group

The hydrazide functional group provides a highly specific method for biotinylating glycoproteins. It reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds.[1][2] This targeted approach offers several advantages:

-

Site-Specific Labeling: Aldehyde groups can be generated on the carbohydrate moieties of glycoproteins by mild oxidation with sodium periodate (B1199274). This directs the biotinylation to the glycan portion of the protein, leaving critical protein functional domains, such as antigen-binding sites on antibodies, unmodified.[4]

-

Reduced Background: By targeting a less common functional group (aldehydes), the potential for non-specific labeling of other proteins in a complex mixture is minimized.

The following diagram illustrates the workflow for site-specific biotinylation of a glycoprotein (B1211001) using this compound.

Caption: Glycoprotein biotinylation workflow.

Quantitative Evidence of Reduced Non-Specific Binding

While direct quantitative comparisons of this compound with other biotin hydrazide linkers are not extensively available in peer-reviewed literature, the benefits of PEGylation in reducing non-specific binding are well-documented.

| Study Type | System | Finding | Reference |

| Immunoassay | PEG-modified polyacrylate hydrogel | 10-fold decrease in non-specific protein binding compared to non-PEGylated hydrogel. | [5] |

| Pull-down Assay | This compound with blood, plasma, and serum | No non-specific binding was observed in the absence of the biotinylating reagent. | [6] |

| Immunoassay | UCNP-based immunoassay with free poly(acrylic acid) (PAA) | Addition of free PAA (a hydrophilic polymer) reduced background and improved the limit of detection by ~4.4-fold for cTnI and 3.5-fold for TSH. | [7] |

These studies, while not direct comparisons of biotin linkers, strongly support the principle that incorporating hydrophilic polymers like PEG significantly reduces non-specific interactions in various assay formats. The absence of non-specific binding in a complex biological sample like plasma when using this compound further underscores its effectiveness.[6]

Experimental Protocols

Protocol for Biotinylating Glycoproteins with this compound

This protocol is a general guideline for the biotinylation of glycoproteins, such as antibodies. Optimal conditions may vary depending on the specific protein.

Materials:

-

Glycoprotein to be labeled (e.g., IgG)

-

This compound

-

Sodium meta-periodate (NaIO4)

-

Sodium Acetate Buffer (100 mM, pH 5.5)

-

Coupling Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)

-

Desalting column

-

Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

-

Oxidation of Glycoprotein: a. Dissolve the glycoprotein in Sodium Acetate Buffer to a final concentration of 1-5 mg/mL. b. Prepare a fresh 10-20 mM solution of sodium meta-periodate in Sodium Acetate Buffer. c. Add the periodate solution to the glycoprotein solution at a 1:1 molar ratio (for sialic acid oxidation) or a higher ratio (for other sugar moieties). d. Incubate the reaction on ice for 30 minutes, protected from light. e. Remove excess periodate by passing the solution through a desalting column equilibrated with Coupling Buffer.

-

Biotinylation Reaction: a. Prepare a 50 mM stock solution of this compound in anhydrous DMSO. b. Add the this compound stock solution to the oxidized glycoprotein solution to achieve a final concentration of 1-5 mM. c. Incubate the reaction for 2 hours at room temperature.

-

Purification of Biotinylated Glycoprotein: a. Remove excess, unreacted this compound using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS). b. Determine the concentration of the biotinylated protein. c. The biotinylated glycoprotein is now ready for use in downstream applications.

Protocol for a Pull-Down Assay to Assess Non-Specific Binding

This protocol describes a pull-down assay designed to compare the non-specific binding of proteins from a cell lysate to streptavidin beads when using a biotinylated antibody prepared with either this compound or a non-PEGylated biotin hydrazide (e.g., Biotin-LC-Hydrazide).

Materials:

-

Cell lysate (e.g., from HeLa cells)

-

Biotinylated antibody (prepared with this compound)

-

Biotinylated antibody (prepared with Biotin-LC-Hydrazide)

-

Non-biotinylated antibody (negative control)

-

Streptavidin-coated magnetic beads

-

Lysis Buffer (e.g., RIPA buffer)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Bead Preparation: a. Resuspend the streptavidin beads and wash them three times with Lysis Buffer.

-

Incubation with Biotinylated Antibody: a. Aliquot the washed beads into three tubes. b. To each tube, add an equal amount of: i. this compound labeled antibody ii. Biotin-LC-Hydrazide labeled antibody iii. Non-biotinylated antibody (negative control) c. Incubate for 30 minutes at room temperature with gentle rotation to allow the antibodies to bind to the beads. d. Wash the beads three times with Wash Buffer to remove unbound antibody.

-

Pull-Down of Cellular Proteins: a. Add an equal amount of cell lysate to each tube of antibody-bound beads. b. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads five times with 1 mL of ice-cold Wash Buffer.

-

Elution and Analysis: a. After the final wash, remove all supernatant. b. Add 50 µL of Elution Buffer to each tube and boil for 5 minutes to elute the bound proteins. c. Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting to visualize the non-specifically bound proteins.

The following diagram outlines the workflow for the comparative pull-down assay.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. chempep.com [chempep.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improving the sensitivity of immunoassays by reducing non-specific binding of poly(acrylic acid) coated upconverting nanoparticles by adding free poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Labeling Glycoproteins with Biotin-PEG4-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-Hydrazide, a key reagent for the selective biotinylation of glycoproteins. It details the reagent's core features, the chemical principles underlying its application, and step-by-step protocols for its use in research and drug development.

Introduction to Glycoprotein (B1211001) Labeling and the Role of this compound

Glycoproteins, proteins post-translationally modified with oligosaccharide chains (glycans), are integral to a vast array of biological processes, including cell signaling, immune response, and cell adhesion. The ability to specifically label and detect glycoproteins is crucial for understanding their function and for the development of targeted therapeutics.

This compound is a specialized biotinylation reagent designed for the covalent labeling of glycoproteins. It features three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and its analogs, a polyethylene (B3416737) glycol (PEG) spacer, and a hydrazide reactive group. This combination of features makes it a powerful tool for a variety of applications, including enzyme-linked immunosorbent assays (ELISAs), Western blotting, affinity purification, and targeted drug delivery.[1][2]

Core Features of this compound

The unique properties of this compound make it an advantageous choice for glycoprotein labeling.

The Biotin Moiety: A High-Affinity Tag

Biotin (Vitamin H) exhibits an extraordinarily strong and specific interaction with streptavidin and avidin (B1170675) proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal system for the detection and purification of biotinylated molecules.[3][4]

The PEG4 Spacer Arm: Enhancing Solubility and Reducing Steric Hindrance

The polyethylene glycol (PEG) spacer in this compound offers several significant advantages:

-

Increased Hydrophilicity: The PEG spacer imparts water solubility to the entire reagent, which can prevent aggregation and precipitation of the labeled glycoprotein, a common issue with more hydrophobic labeling reagents.[5][6]

-

Reduced Steric Hindrance: The long, flexible PEG4 spacer arm extends the biotin moiety away from the surface of the glycoprotein. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the larger streptavidin or avidin molecules.[6]

-

Non-Immunogenicity: PEG is known to be biologically inert and non-immunogenic, which is particularly important for in vivo applications.[5]

The Hydrazide Reactive Group: Specificity for Glycoproteins

The hydrazide group is the key to the selective labeling of glycoproteins. It reacts specifically with aldehyde groups to form a stable hydrazone bond. Since glycoproteins contain carbohydrate moieties with cis-diols, these can be gently oxidized with sodium periodate (B1199274) to generate aldehyde groups, providing a specific site for biotinylation that is often located away from the protein's active sites.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds.

| Property | Value | Reference(s) |

| Molecular Weight | 505.63 g/mol | [7] |

| Spacer Arm Length | 20.6 Å (18 atoms) | [6] |

| CAS Number | 756525-97-0 | [7] |

| Solubility | Water, DMSO, DMF | [6] |

| Purity | >98% | [7] |

| Reagent Comparison | Key Differentiator | Advantage of this compound | Reference(s) |

| vs. Biotin-Hydrazide | Spacer Arm | PEG4 spacer reduces steric hindrance and improves solubility. | [5] |

| vs. Biotin-LC-Hydrazide | Spacer Arm Composition | Hydrophilic PEG spacer in this compound prevents aggregation often seen with the hydrophobic LC spacer. | [5][6] |

Experimental Protocols

This section provides a detailed methodology for the labeling of glycoproteins using this compound.

Required Materials

-

Glycoprotein of interest

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Sodium Acetate Buffer (100 mM, pH 5.5)

-

Coupling Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-7.5)

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction tubes

Step-by-Step Glycoprotein Labeling Protocol

This protocol is a general guideline and may require optimization for specific glycoproteins and applications.

Step 1: Oxidation of Glycoprotein

-

Dissolve the glycoprotein in 100 mM Sodium Acetate buffer (pH 5.5) to a final concentration of 1-10 mg/mL.[2]

-

Immediately before use, prepare a 10-20 mM solution of sodium meta-periodate in the same buffer.

-

Add the sodium periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-10 mM.[2][8]

-

Incubate the reaction on ice for 30 minutes in the dark.[9]

-

Remove the excess sodium periodate using a desalting column equilibrated with the coupling buffer (e.g., PBS, pH 7.2-7.5).[2]

Step 2: Biotinylation Reaction

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).[5]

-

Add the this compound stock solution to the oxidized glycoprotein solution. The final concentration of the biotinylation reagent should be optimized, but a 10-20 fold molar excess relative to the glycoprotein is a good starting point.[8]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2]

Step 3: Removal of Excess Reagent

-

Separate the biotinylated glycoprotein from unreacted this compound using a desalting column or dialysis.[2]

Step 4: (Optional) Reduction of Hydrazone Bond

For applications requiring a more stable linkage, the hydrazone bond can be reduced to a secondary amine bond using sodium cyanoborohydride.[6]

Detection of Biotinylated Glycoproteins

Biotinylated glycoproteins can be detected using streptavidin or avidin conjugates. A common method involves:

-

Running the labeled glycoprotein on an SDS-PAGE gel and transferring it to a PVDF membrane.

-

Blocking the membrane to prevent non-specific binding.

-

Incubating the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Detecting the signal using an enhanced chemiluminescence (ECL) substrate.[10]

Mandatory Visualizations

Chemical Reaction and Labeling Workflow

The following diagrams illustrate the chemical reaction of this compound with an oxidized glycoprotein and the overall experimental workflow.

Caption: Chemical reaction of this compound with an oxidized glycoprotein.

Caption: Experimental workflow for glycoprotein labeling.

Stability of the Hydrazone Bond

The hydrazone bond formed between the hydrazide and the aldehyde is generally stable under physiological conditions. However, it can be susceptible to hydrolysis under acidic conditions.[3][11] The stability of the hydrazone linkage can be influenced by the chemical environment adjacent to the bond. For applications requiring long-term stability or harsh processing conditions, the hydrazone bond can be reduced to a more stable secondary amine linkage.[6]

Conclusion

This compound is a versatile and efficient reagent for the selective labeling of glycoproteins. Its unique combination of a high-affinity biotin tag, a hydrophilic and flexible PEG spacer, and a specific hydrazide reactive group provides significant advantages for researchers in various fields. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of this powerful tool in glycoprotein research and drug development.

References

- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. scispace.com [scispace.com]

- 4. interchim.fr [interchim.fr]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. biotium.com [biotium.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. proteochem.com [proteochem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Biotin-PEG4-Hydrazide reactivity with ketones versus aldehydes

An In-Depth Technical Guide to the Reactivity of Biotin-PEG4-Hydrazide with Ketones Versus Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical principles governing the reaction of this compound with aldehydes and ketones. Understanding the nuances of this reactivity is critical for professionals in bioconjugation, diagnostics, and drug delivery who rely on the formation of stable hydrazone linkages for labeling and modifying biomolecules.

This compound is a carbonyl-reactive biotinylation reagent. Its hydrazide moiety (—NH-NH₂) reacts with aldehydes and ketones to form a covalent bond known as a hydrazone (C=N-NH). This reaction is a cornerstone of bioconjugation, often used to label glycoproteins, antibodies, and other biomolecules.[1][2][3]

The formation of a hydrazone is a two-step condensation reaction:

-

Nucleophilic Addition: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine intermediate is then dehydrated under acidic conditions to form the stable C=N double bond of the hydrazone.[4][5][6]

This reaction is reversible and acid-catalyzed. The overall mechanism is depicted below.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Hydrazone - Wikipedia [en.wikipedia.org]

- 3. interchim.fr [interchim.fr]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]

Methodological & Application

Application Notes and Protocols for Labeling Cell Surface Glycoproteins with Biotin-PEG4-Hydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell surface glycoproteins are integral to a myriad of biological processes, including cell adhesion, signaling, and immune responses. Their strategic location on the plasma membrane makes them prime targets for diagnostics and therapeutic interventions. Biotin-PEG4-Hydrazide is a valuable chemical tool for specifically labeling these glycoproteins. This reagent contains a hydrazide group that reacts with aldehyde groups, which can be selectively introduced into the carbohydrate moieties of glycoproteins through mild oxidation. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance, while the biotin (B1667282) moiety allows for high-affinity detection and purification using streptavidin-based methods.[1][2]

This document provides a detailed protocol for the efficient and specific labeling of cell surface glycoproteins on living cells using this compound.

Principle of the Method

The labeling strategy is a two-step process:

-

Oxidation: Mild periodate (B1199274) oxidation of sialic acid residues on the surface of glycoproteins. The vicinal diols of sialic acids are cleaved by sodium periodate (NaIO₄) to generate reactive aldehyde groups.[3][4]

-

Biotinylation: The aldehyde groups react with the hydrazide moiety of this compound to form a stable covalent hydrazone bond. This reaction is most efficient at a slightly acidic pH (5.5-6.0).[1][2][5]

The hydrophilic PEG4 spacer in this compound improves its biocompatibility and minimizes non-specific binding that can occur with more hydrophobic linkers.[1]

Quantitative Data Summary

The efficiency of glycoprotein (B1211001) labeling can be influenced by several factors, including the concentration of reagents, reaction time, and the specific cell type. The following table summarizes typical experimental parameters and expected outcomes.

| Parameter | Recommended Range | Notes | Reference |

| Cell Density | 1 x 10⁶ to 1 x 10⁷ cells/mL | Optimal density should be determined empirically for each cell line. | General knowledge |

| Sodium Periodate (NaIO₄) Concentration | 1 - 10 mM | Higher concentrations can lead to cell damage. Start with 1 mM.[3][6] | [3][4][5][6] |

| Oxidation Time | 15 - 30 minutes at 4°C | Perform on ice to minimize membrane damage and internalization. | [3] |

| This compound Concentration | 1 - 5 mM | Higher concentrations can increase labeling but also background. | [3] |

| Labeling Reaction Time | 1 - 2 hours at room temperature or 4°C | Longer incubation at 4°C can be performed to minimize cell stress. | [4][5] |

| Aniline (B41778) Catalyst (optional) | 10 mM | Aniline can significantly accelerate the hydrazone formation at neutral pH.[3][7] | [3][7] |

| Expected Labeling Efficiency | 40-55% of sialylated glycoproteins | Efficiency can be assessed by streptavidin blotting or flow cytometry.[3] | [3] |

Experimental Protocols

Materials

-

Cells of interest (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold

-

Sodium Acetate (B1210297) Buffer (100 mM, pH 5.5)

-

Sodium Periodate (NaIO₄)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Solution (e.g., 15 mM Tris in PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Protocol for Labeling Cell Surface Glycoproteins on Live Cells

-

Cell Preparation:

-

For adherent cells, grow to 80-90% confluency. For suspension cells, harvest and wash twice with ice-cold PBS.

-

Resuspend cells in ice-cold PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

-

-

Oxidation of Glycoproteins:

-

Prepare a fresh 20 mM stock solution of sodium periodate in PBS.

-

Add the sodium periodate stock solution to the cell suspension to a final concentration of 1 mM.

-

Incubate on ice for 15-20 minutes in the dark.

-

Wash the cells three times with ice-cold PBS to remove excess sodium periodate.

-

-

Biotinylation Reaction:

-

Prepare a 50 mM stock solution of this compound in DMSO.[8]

-

Resuspend the oxidized cells in sodium acetate buffer (pH 5.5).

-

Add the this compound stock solution to a final concentration of 1-2 mM.

-

(Optional) For catalysis at neutral pH, resuspend cells in PBS and add aniline to a final concentration of 10 mM.

-

Incubate for 1-2 hours at room temperature or 4°C with gentle rotation.

-

-

Quenching and Cell Lysis:

-

Wash the cells three times with ice-cold quenching solution to remove unreacted this compound.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the labeled glycoproteins.

-

-

Downstream Applications:

-

The biotinylated glycoproteins can be detected by Western blotting using streptavidin-HRP conjugates or purified using streptavidin-coated beads for subsequent analysis by mass spectrometry.[1]

-

Visualizations

Chemical Reaction Pathway

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Step-by-Step Guide for Antibody Biotinylation using Biotin-PEG4-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a comprehensive guide for the biotinylation of antibodies using Biotin-PEG4-Hydrazide. This method facilitates the site-specific labeling of antibodies on their carbohydrate moieties, primarily located in the Fc region. This targeted approach is advantageous as it minimizes the risk of altering the antigen-binding site, thereby preserving the antibody's functionality. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the water solubility of the biotinylated antibody and reduces steric hindrance, allowing for efficient binding of avidin (B1170675) or streptavidin conjugates in downstream applications.

Biotinylated antibodies are versatile tools in a wide range of bioassays, including ELISA, Western blotting, immunohistochemistry, and flow cytometry. The high affinity of the biotin-streptavidin interaction enables significant signal amplification, leading to enhanced sensitivity in these assays.[1][2][3][4][5][6][7] This protocol is designed to provide a robust and reproducible method for generating high-quality biotinylated antibody conjugates for use in various research and drug development applications.

Chemical Reaction

The biotinylation process involves two main steps:

-

Oxidation of Antibody Glycans: The carbohydrate chains on the antibody are oxidized using a mild oxidizing agent, such as sodium meta-periodate (NaIO₄), to generate aldehyde groups.

-

Hydrazone Bond Formation: The aldehyde groups react with the hydrazide moiety of this compound to form a stable hydrazone bond.

Caption: Chemical reaction of antibody biotinylation.

Experimental Protocols

Materials and Reagents

-

Antibody to be biotinylated (in an amine-free buffer, e.g., PBS)

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 100 mM Sodium Acetate, pH 5.5

-

Coupling Buffer: 100 mM Sodium Phosphate, pH 7.2-7.5

-

Quenching Solution: 1 M Glycine or Tris

-

Purification/Desalting columns (e.g., Sephadex G-25)

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for determining biotin (B1667282) incorporation

Step 1: Oxidation of Antibody

This step generates aldehyde groups on the carbohydrate moieties of the antibody.

-

Prepare the Antibody: Dialyze the antibody against the Reaction Buffer (100 mM Sodium Acetate, pH 5.5) to remove any interfering substances. The recommended antibody concentration is 1-10 mg/mL.

-

Prepare Sodium meta-periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the Reaction Buffer. Keep the solution on ice and protected from light.

-

Oxidation Reaction: Add the cold sodium meta-periodate solution to the antibody solution at a final concentration of 10 mM. Incubate the reaction on ice for 30 minutes in the dark.

-

Remove Excess Periodate: Immediately after incubation, remove the excess sodium meta-periodate and byproducts by passing the solution through a desalting column pre-equilibrated with Coupling Buffer (100 mM Sodium Phosphate, pH 7.2-7.5).

Step 2: Biotinylation of Oxidized Antibody

This step conjugates the this compound to the generated aldehyde groups.

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 50 mM.

-

Biotinylation Reaction: Add the this compound stock solution to the oxidized antibody solution. The optimal molar ratio of this compound to antibody should be determined empirically, but a starting point of a 50-fold molar excess is recommended.

-

Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

Quench the Reaction (Optional): The reaction can be stopped by adding a quenching solution to a final concentration of 10-50 mM and incubating for 30 minutes at room temperature. However, purification in the next step is often sufficient.

Step 3: Purification of Biotinylated Antibody

This step removes excess, unreacted this compound.

-

Purification: Purify the biotinylated antibody from the reaction mixture using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[8][9]

-

Collect Fractions: Collect fractions and monitor the protein concentration of each fraction by measuring the absorbance at 280 nm (A280).

-

Pool Fractions: Pool the fractions containing the biotinylated antibody.

-

Determine Concentration: Determine the final concentration of the biotinylated antibody using the A280 reading and the antibody's extinction coefficient.

Step 4: Quantification of Biotin Incorporation (HABA Assay)

This step determines the degree of biotinylation, expressed as the molar ratio of biotin to antibody.

-

Follow HABA Assay Kit Protocol: Use a commercially available HABA assay kit and follow the manufacturer's instructions.

-

Principle: The HABA dye binds to avidin, producing a colored complex with a specific absorbance. When the biotinylated antibody is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance that is proportional to the amount of biotin present.

-

Calculation: Calculate the moles of biotin per mole of antibody using the provided formulas in the kit.

Data Presentation

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Condition |

| Antibody Concentration | 1-10 mg/mL |

| Sodium meta-periodate Concentration | 10 mM |

| Oxidation Time | 30 minutes |

| Oxidation Temperature | 4°C (on ice) |

| This compound:Antibody Molar Ratio | 20:1 to 100:1 (start with 50:1) |

| Biotinylation Reaction Time | 2 hours |

| Biotinylation Reaction Temperature | Room Temperature |

| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) |

Table 2: Expected Degree of Biotinylation

| Biotin:Antibody Molar Ratio | Expected Biotin Molecules per Antibody |

| 20:1 | 2 - 5 |

| 50:1 | 5 - 10 |

| 100:1 | 10 - 15 |

Note: The actual degree of biotinylation can vary depending on the antibody and the number of accessible glycosylation sites. Optimization is recommended for each specific antibody.[10]

Experimental Workflow

Caption: Workflow for antibody biotinylation.

Application Example: Signal Amplification in ELISA

Biotinylated antibodies are frequently used in Enzyme-Linked Immunosorbent Assays (ELISA) to enhance signal detection. In a typical sandwich ELISA, a capture antibody is coated onto the plate, followed by the addition of the antigen. A biotinylated detection antibody is then used to bind to the captured antigen. Finally, a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is added, which binds to the biotin on the detection antibody. The enzyme then catalyzes a substrate to produce a measurable signal. This multi-layered approach significantly amplifies the signal compared to a directly conjugated enzyme-linked antibody.[2][3][4][7][11]

Signaling Pathway Example: EGFR Signaling in Western Blotting

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in regulating cell proliferation, survival, and differentiation.[12][13] Dysregulation of this pathway is implicated in many cancers. Biotinylated anti-EGFR antibodies can be used in Western blotting to detect the presence and levels of EGFR in cell lysates.

Caption: EGFR signaling and Western blot detection.

References

- 1. Enzyme complex amplification--a signal amplification method for use in enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 4. Paper-based chemiluminescence enzyme-linked immunosorbent assay enhanced by biotin-streptavidin system for high-sensitivity C-reactive protein detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. sinobiological.com [sinobiological.com]

Application Notes and Protocols for Glycoproteomics Sample Preparation using Biotin-PEG4-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principles

Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The comprehensive analysis of glycoproteins, or glycoproteomics, is essential for understanding complex biological processes and for the development of novel therapeutics and biomarkers. A key challenge in glycoproteomics is the selective enrichment of low-abundance glycoproteins from complex biological samples.

The Biotin-PEG4-Hydrazide method provides a robust and efficient strategy for the selective labeling and enrichment of glycoproteins.[1][2] This technique is based on two primary chemical principles:

-